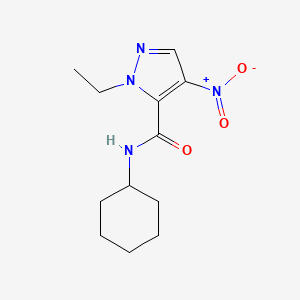![molecular formula C21H26N2O4S B3448143 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3448143.png)
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide
Descripción general
Descripción
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. For example, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell differentiation. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of angiogenesis. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is its potent inhibitory effects on cancer cell growth and proliferation, which make it a potential candidate for the development of anticancer drugs. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
Several future directions for the study of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide can be identified. First, further studies are needed to elucidate the mechanism of action of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide, particularly with respect to its inhibitory effects on HDAC and AKT. Second, preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide as a potential therapeutic agent for cancer and inflammation. Third, further studies are needed to investigate the potential synergistic effects of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide with other drugs or therapies. Fourth, the development of novel analogs of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
Aplicaciones Científicas De Investigación
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Several studies have demonstrated the inhibitory effects of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide on the growth and proliferation of cancer cells, including breast cancer, colon cancer, and lung cancer. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(23-15-5-2-6-16-23)17-27-19-9-11-20(12-10-19)28(25,26)22-14-13-18-7-3-1-4-8-18/h1,3-4,7-12,22H,2,5-6,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWPBNOVFKUKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-phenylethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3448066.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylacrylamide](/img/structure/B3448068.png)
![N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3448079.png)

![N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448099.png)
![ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3448105.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-methoxy-phenyl)-methanesulfonamide](/img/structure/B3448109.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448116.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3448124.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3448132.png)
![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3448150.png)

![N-(2,4-dichlorobenzyl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B3448164.png)
![2-pyridinylmethyl 5-[(2-chlorophenoxy)methyl]-2-furoate](/img/structure/B3448169.png)